molecular formula C19H22O3 B1339937 4-Tert-butyl-3',4'-dimethoxybenzophenone CAS No. 116412-95-4

4-Tert-butyl-3',4'-dimethoxybenzophenone

Cat. No.: B1339937
CAS No.: 116412-95-4
M. Wt: 298.4 g/mol
InChI Key: JNELAVICYRMCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C19H22O3. It is a derivative of benzophenone, featuring a tert-butyl group and two methoxy groups attached to the benzene rings. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’,4’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3,4-dimethoxytoluene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 4-Tert-butyl-3’,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Tert-butyl-3’,4’-dimethoxybenzophenone is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Employed in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’,4’-dimethoxybenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the methoxy groups can engage in electron-donating interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylbenzophenone
  • 3,4-Dimethoxybenzophenone
  • 4-Tert-butyl-3,4-dimethoxybenzaldehyde

Uniqueness

4-Tert-butyl-3’,4’-dimethoxybenzophenone is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-19(2,3)15-9-6-13(7-10-15)18(20)14-8-11-16(21-4)17(12-14)22-5/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELAVICYRMCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558636
Record name (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116412-95-4
Record name (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L three-neck flask was added 4-t-butylbenzoyl chloride (100 mL), veratrole (70 mL) and methylene chloride (800 mL). The flask was seated in ice bath. Anhydrous aluminum chloride (100 g) was added to the flask through a solid addition funnel slowly. The mixture was stirred at room temperature for 1 hour and then poured into ice water (1 L). Hydrochloric acid (12N, 150 mL) was added to the mixture. The bottom layer was isolated. The top layer was further extracted with methylene chloride twice (400+200 mL). The combined organic layers were washed with brine (200 mL) and filtered over magnesium sulfate. The final solution was condensed to an oily residue and the residue was dried in vacuum oven to provide 150 g waxy 3,4-dimethoxy-4′-t-butylbenzophenone.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.